molecular formula C13H8F3NO2 B7838039 4-(Pyridin-4-yl)-3-(trifluoromethyl)benzoic acid

4-(Pyridin-4-yl)-3-(trifluoromethyl)benzoic acid

Cat. No.: B7838039
M. Wt: 267.20 g/mol
InChI Key: KLRCGNUNRSCDFX-UHFFFAOYSA-N
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Description

4-(Pyridin-4-yl)-3-(trifluoromethyl)benzoic acid is an organic compound that features a pyridine ring and a benzoic acid moiety, with a trifluoromethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-4-yl)-3-(trifluoromethyl)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-bromopyridine and 3-(trifluoromethyl)benzoic acid.

    Coupling Reaction: A palladium-catalyzed Suzuki coupling reaction is employed to couple the 4-bromopyridine with a boronic acid derivative of 3-(trifluoromethyl)benzoic acid. This reaction is typically carried out in the presence of a base such as potassium carbonate and a solvent like toluene or ethanol.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-4-yl)-3-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The pyridine ring can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: The compound can undergo further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents on the benzene ring, while oxidation and reduction can modify the pyridine ring.

Scientific Research Applications

4-(Pyridin-4-yl)-3-(trifluoromethyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination compounds.

    Biology: The compound can be used in the design of biologically active molecules, such as enzyme inhibitors or receptor ligands.

    Industry: Utilized in the development of advanced materials, such as polymers and metal-organic frameworks (MOFs), due to its unique structural features.

Mechanism of Action

The mechanism of action of 4-(Pyridin-4-yl)-3-(trifluoromethyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the pyridine ring can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    4-(Pyridin-4-yl)benzoic acid: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    3-(Trifluoromethyl)benzoic acid:

    4-(Pyridin-3-yl)-3-(trifluoromethyl)benzoic acid: Positional isomer with the pyridine ring attached at a different position on the benzene ring.

Uniqueness

4-(Pyridin-4-yl)-3-(trifluoromethyl)benzoic acid is unique due to the presence of both the pyridine ring and the trifluoromethyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for diverse chemical reactions, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

4-pyridin-4-yl-3-(trifluoromethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO2/c14-13(15,16)11-7-9(12(18)19)1-2-10(11)8-3-5-17-6-4-8/h1-7H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLRCGNUNRSCDFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C(F)(F)F)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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